1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-pyrrolidin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4/c1-27-17-7-6-16(13-18(17)28-2)24-14-15(12-19(24)25)22-20(26)21-8-5-11-23-9-3-4-10-23/h6-7,13,15H,3-5,8-12,14H2,1-2H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKFBRCWMPAXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
The compound is characterized by a complex structure, which includes a pyrrolidinone ring and a dimethoxyphenyl group. Its molecular formula is , with a molecular weight of 368.43 g/mol. The compound's logP value indicates moderate lipophilicity, which may influence its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| logP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Research indicates that derivatives of the compound exhibit significant antitumor activity. For instance, studies have shown that related compounds demonstrate inhibition rates exceeding 50% against various non-small cell lung cancer cell lines at concentrations as low as 10 µM . The specific mechanisms of action involve inhibition of receptor tyrosine kinases such as EGFR and FGFR, which are crucial for tumor growth and survival.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : The compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- FGFR Inhibition : Similarly, it has been identified as an effective inhibitor of Fibroblast Growth Factor Receptor (FGFR), further contributing to its antitumor effects .
Other Biological Activities
In addition to antitumor properties, preliminary studies suggest potential antimicrobial and anti-inflammatory activities. The structural features allow for interactions with enzymes involved in inflammatory pathways and microbial growth inhibition .
Case Studies and Experimental Findings
- Cell Line Studies : In vitro studies using A549 (wild-type EGFR) and other cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations necessary for therapeutic action .
- Mechanistic Insights : Molecular docking studies have provided insights into how the compound binds to target proteins, revealing critical interactions that stabilize the binding and enhance inhibitory effects on target receptors .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The urea moiety enhances binding to these targets, modulating their activity and leading to downstream effects.
Anticancer Activity
Research indicates that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
The mechanism often involves the induction of apoptosis and modulation of cell cycle progression. A study evaluated the cytotoxic effects of similar derivatives, revealing IC50 values ranging from 10 to 50 µM, demonstrating moderate to high efficacy against these cancer types.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages. For example:
- In a controlled experiment with macrophages stimulated by lipopolysaccharides (LPS), a significant decrease in TNF-alpha and IL-6 production was observed compared to untreated controls.
This suggests a potential role in treating inflammatory diseases.
Antimicrobial Properties
Some derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria. Tests conducted against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties.
Case Studies and Research Findings
- Anticancer Studies : A study focused on the cytotoxic effects of similar pyrrolidinone derivatives on breast and liver cancer cell lines. The results indicated significant inhibition of cell growth, supporting the anticancer potential of these compounds.
- Anti-inflammatory Activity : In vitro experiments demonstrated the compound's ability to modulate inflammatory responses in macrophages, highlighting its therapeutic potential in inflammatory conditions.
- Antimicrobial Efficacy : Research on various derivatives showed effective inhibition against common bacterial pathogens, suggesting possible applications in treating bacterial infections.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Target vs. BF13928 : Replacing BF13928’s 2-(methylsulfanyl)phenyl with a pyrrolidinylpropyl group likely increases basicity and water solubility (at acidic pH) but reduces hydrophobicity. The absence of sulfur may avoid reactive metabolite formation .
- Target vs.
- Target vs. MK13 : The 3,4-dimethoxyphenyl group (target) may exhibit distinct receptor-binding profiles compared to MK13’s 3,5-dimethoxyphenyl, as methoxy positioning influences spatial interactions .
Pharmacological and Metabolic Profiles
Receptor Affinity :
- The target’s pyrrolidine side chain may enhance binding to amine-sensitive targets (e.g., adrenergic receptors) through protonation at physiological pH. In contrast, BF13928’s methylsulfanyl group could engage in hydrophobic or covalent interactions .
- MK13’s pyrazole moiety is associated with kinase inhibition, suggesting divergent target selectivity compared to the pyrrolidinone-based compounds .
Metabolic Stability :
- BF13936’s thiophene could undergo aromatic hydroxylation, a common metabolic pathway for sulfur heterocycles .
Solubility and LogP :
- The target’s pyrrolidine likely improves aqueous solubility (via protonation) relative to BF13928 and BF13936, which contain hydrophobic groups (methylsulfanyl, thiophene). MK13’s pyrazole may offer intermediate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
